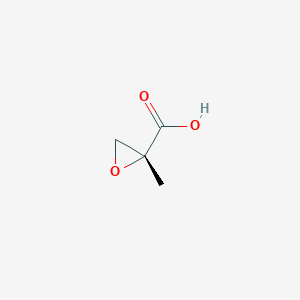

(2R)-2-Methyloxirane-2-carboxylic acid

CAS No.: 162251-75-4

Cat. No.: VC6691387

Molecular Formula: C4H6O3

Molecular Weight: 102.089

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 162251-75-4 |

|---|---|

| Molecular Formula | C4H6O3 |

| Molecular Weight | 102.089 |

| IUPAC Name | (2R)-2-methyloxirane-2-carboxylic acid |

| Standard InChI | InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m1/s1 |

| Standard InChI Key | CSEUSVYSDPXJAP-SCSAIBSYSA-N |

| SMILES | CC1(CO1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(2R)-2-Methyloxirane-2-carboxylic acid, also known as (2R)-2-methyl-2-oxiranecarboxylic acid, is identified by the IUPAC name 2-methyloxirane-2-carboxylic acid . Its stereochemical configuration at the C2 position is designated as R, conferring chirality to the molecule. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 162251-75-4 | |

| Molecular Formula | ||

| Molecular Weight | 102.09 g/mol | |

| SMILES | ||

| InChIKey | CSEUSVYSDPXJAP-SCSAIBSYSA-N |

Stereochemical Analysis

The molecule’s chirality arises from the asymmetric carbon (C2) within the oxirane ring, which bears a methyl group, a carboxylic acid moiety, and two oxygen atoms. X-ray crystallography and quantum mechanical computations confirm that the R configuration results in a distinct three-dimensional arrangement, influencing its reactivity and biological interactions . The strained oxirane ring contributes to its electrophilic character, making it a reactive intermediate in organic synthesis .

Synthesis and Production Methods

Epoxidation of α,β-Unsaturated Carboxylic Acids

A common route to (2R)-2-Methyloxirane-2-carboxylic acid involves the stereoselective epoxidation of (R)-2-methyl-2-butenoic acid using peracids such as m-chloroperbenzoic acid (mCPBA). This reaction proceeds via an electrophilic mechanism, with the peracid attacking the electron-deficient double bond to form the epoxide .

Industrial-Scale Diastereoselective Synthesis

Patent AU2017306546A1 outlines a multi-step synthesis leveraging Grignard reactions and manganese-catalyzed epoxidation :

-

Amide Formation: Protection of the carboxylic acid group using morpholine or methoxyamine.

-

Grignard Addition: Reaction with isopropenylmagnesium bromide to introduce the methyl group.

-

Epoxidation: Diastereoselective epoxidation using a manganese catalyst (e.g., Mn(III)-salen complexes) to achieve >90% selectivity for the 2R isomer.

-

Deprotection: Acidic hydrolysis to regenerate the carboxylic acid functionality.

This method emphasizes cost efficiency and scalability, with the manganese catalyst enabling high stereochemical control .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum chemical computations (Density Functional Theory, DFT) predict the and NMR spectra of (2R)-2-Methyloxirane-2-carboxylic acid :

Table 1: Predicted NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Oxirane CH | 3.2–3.5 | Doublet |

| Methyl (C2) | 1.4–1.6 | Singlet |

| Carboxylic Acid (OH) | 10.5–12.0 | Broad |

Table 2: Predicted NMR Chemical Shifts

| Carbon Environment | δ (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 175–178 |

| Oxirane C2 (quaternary) | 65–68 |

| Oxirane O-C-O | 55–58 |

| Methyl (C2) | 20–22 |

These shifts align with the molecule’s electronic environment, where the deshielded carboxylic proton appears as a broad peak due to hydrogen bonding .

Infrared (IR) and Mass Spectrometry

While experimental IR data are unavailable, computational models predict a strong absorption band at for the carbonyl group. Mass spectrometry would likely show a molecular ion peak at m/z 102, corresponding to the molecular weight .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The patent AU2017306546A1 highlights the compound’s role in synthesizing (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one, a potential therapeutic agent . The epoxide’s reactivity enables ring-opening reactions with nucleophiles (e.g., amines), facilitating the construction of complex pharmacophores.

Stereochemical Advantages

The 2R configuration ensures precise spatial orientation in drug-target interactions, enhancing binding affinity and reducing off-target effects. This stereoselectivity is critical for APIs (Active Pharmaceutical Ingredients) requiring chiral purity .

Physicochemical and Thermodynamic Properties

Solubility and Stability

(2R)-2-Methyloxirane-2-carboxylic acid is moderately soluble in polar solvents (e.g., water, ethanol) but unstable under strongly acidic or basic conditions due to ring-opening reactions. Storage at 2–8°C in inert atmospheres is recommended .

Thermodynamic Parameters

Computational models estimate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume